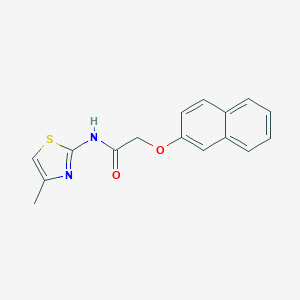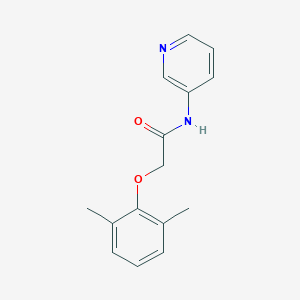![molecular formula C26H23ClN2O6S B471830 2-[4-[(Z)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid CAS No. 445426-74-4](/img/structure/B471830.png)
2-[4-[(Z)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[5-(4-chlorophenyl)-7-methyl-3-oxo-6-[oxo(propan-2-yloxy)methyl]-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid is an isopropyl ester.
Scientific Research Applications
Pharmacological Properties
Thiazolopyrimidine derivatives, which include compounds structurally related to the specified chemical, have demonstrated significant antinociceptive and anti-inflammatory activities. This was determined through methods like the tail-flick technique for antinociceptive activity and the carrageenan-induced paw edema test for anti-inflammatory activity (Selvam, Karthik, Palanirajan, & Ali, 2012).
Similar thiazolopyrimidine compounds have shown potent in vitro growth inhibitory activities against various microbes, including E. coli, S. aureus, and Salmonella typhi (Desai, Dave, Shah, & Vyas, 2001).
Novel thiazolo[3,2-a]pyrimidine derivatives containing pyrazole groups have been synthesized and tested for their anticancer activities against human prostate cancer PC-3 cells. Certain derivatives exhibited notable anticancer activities, with one specifically showing strong anticancer activities with an IC50 of 44.45 μM (Jin, 2015).
Chemical and Structural Properties
Studies on thiazolopyrimidines have also focused on their conformational features and supramolecular aggregation. By modifying substituents in thiazolopyrimidines, significant differences in intermolecular interaction patterns were observed, providing insights into the structural dynamics of these compounds (Nagarajaiah & Begum, 2014).
Other research has concentrated on the synthesis of various thiazolopyrimidine derivatives, exploring their chemical reactions and potential applications. These studies contribute to a deeper understanding of the chemical properties and possible uses of thiazolopyrimidines in various fields (Mobinikhaledi, Foroughifar, Safari, & Mosleh, 2008).
properties
CAS RN |
445426-74-4 |
|---|---|
Product Name |
2-[4-[(Z)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid |
Molecular Formula |
C26H23ClN2O6S |
Molecular Weight |
527g/mol |
IUPAC Name |
2-[4-[(Z)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H23ClN2O6S/c1-14(2)35-25(33)22-15(3)28-26-29(23(22)17-6-8-18(27)9-7-17)24(32)20(36-26)12-16-4-10-19(11-5-16)34-13-21(30)31/h4-12,14,23H,13H2,1-3H3,(H,30,31)/b20-12- |
InChI Key |
IOSUGCLQHJKTCK-NDENLUEZSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(butylsulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B471759.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B471762.png)
![N-{3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B471778.png)
![N-(3-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B471784.png)
![2-fluoro-N-(3-{4-methyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B471786.png)
![2-chloro-N-(3-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B471788.png)





![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}benzamide](/img/structure/B472099.png)
![(5Z)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B472144.png)
